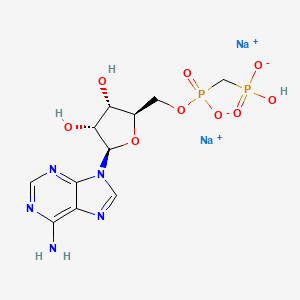
alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt: is a synthetic compound known for its role as an inhibitor of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting adenosine monophosphate (AMP) to adenosine, a process that plays a crucial role in various physiological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt involves the chemical modification of adenosineThis modification is achieved through a series of chemical reactions that involve the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .
Aplicaciones Científicas De Investigación
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry:
- Used as a tool to study the mechanisms of phosphate group interactions and enzymatic reactions involving nucleotides .
Biology:
- Employed in research on cellular signaling pathways, particularly those involving adenosine and its receptors .
Medicine:
- Investigated for its potential therapeutic applications in conditions where adenosine signaling is implicated, such as inflammation and cancer .
Industry:
Mecanismo De Acción
Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting AMP to adenosine, a molecule that plays a key role in various physiological processes, including immune response and inflammation . By inhibiting CD73, alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt can modulate adenosine levels and influence cellular signaling pathways .
Comparación Con Compuestos Similares
Adenosine 5’-triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer within cells.
Adenosine 5’-diphosphate (ADP): Another naturally occurring nucleotide that plays a role in energy metabolism.
Beta,gamma-Methyleneadenosine 5’-triphosphate: A synthetic analog of ATP with a methylene group between the beta and gamma phosphates.
Uniqueness: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt is unique due to its specific inhibition of CD73, which distinguishes it from other nucleotides and their analogs. This specificity makes it a valuable tool in research focused on adenosine signaling and its physiological effects .
Propiedades
Fórmula molecular |
C11H15N5Na2O9P2 |
|---|---|
Peso molecular |
469.19 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |
Clave InChI |
XBMIJZIUIGRFDM-LYYWGVPGSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


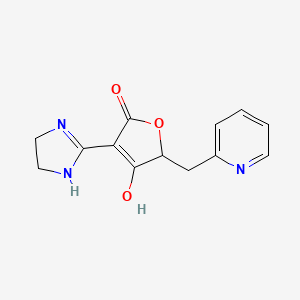
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
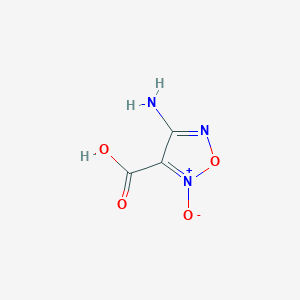
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
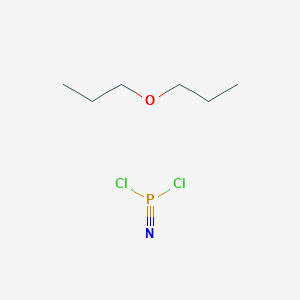
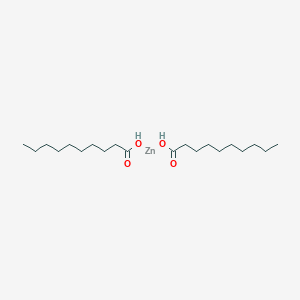
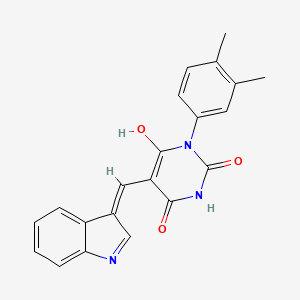
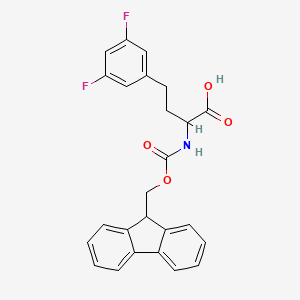
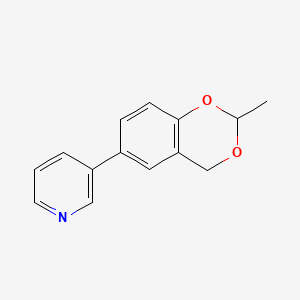


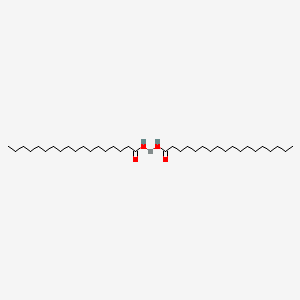
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)

